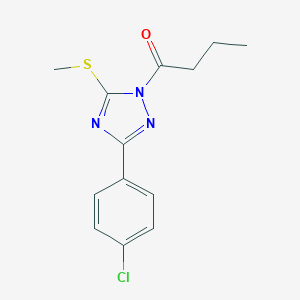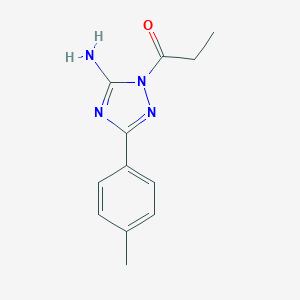![molecular formula C20H18Cl2N2O2S B379322 N-[2-[(3,4-dichloroanilino)methyl]phenyl]-4-methylbenzenesulfonamide](/img/structure/B379322.png)
N-[2-[(3,4-dichloroanilino)methyl]phenyl]-4-methylbenzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[2-[(3,4-dichloroanilino)methyl]phenyl]-4-methylbenzenesulfonamide is a complex organic compound known for its diverse applications in various scientific fields. This compound is characterized by its unique molecular structure, which includes a dichloroaniline moiety and a methylbenzenesulfonamide group. It is often used in research due to its specific chemical properties and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-[(3,4-dichloroanilino)methyl]phenyl]-4-methylbenzenesulfonamide typically involves a multi-step process. One common method includes the following steps:
Formation of 3,4-dichloroaniline: This is achieved by chlorinating aniline in the presence of a suitable catalyst.
Reaction with benzaldehyde: The 3,4-dichloroaniline is then reacted with benzaldehyde to form an intermediate Schiff base.
Reduction: The Schiff base is reduced using a reducing agent such as sodium borohydride to form the corresponding amine.
Sulfonation: The amine is then reacted with 4-methylbenzenesulfonyl chloride in the presence of a base like pyridine to yield the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis systems.
化学反応の分析
Types of Reactions
N-[2-[(3,4-dichloroanilino)methyl]phenyl]-4-methylbenzenesulfonamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the sulfonamide group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfonic acids or nitro derivatives.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted sulfonamides or anilines.
科学的研究の応用
N-[2-[(3,4-dichloroanilino)methyl]phenyl]-4-methylbenzenesulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential as a pharmaceutical intermediate and in drug design.
Industry: Utilized in the production of dyes, pigments, and agrochemicals.
作用機序
The mechanism by which N-[2-[(3,4-dichloroanilino)methyl]phenyl]-4-methylbenzenesulfonamide exerts its effects involves its interaction with specific molecular targets. The dichloroaniline moiety can interact with enzymes and proteins, potentially inhibiting their activity. The sulfonamide group can form hydrogen bonds with biological molecules, affecting their function and stability.
類似化合物との比較
Similar Compounds
- N-[2-[(3,4-dichloroanilino)methyl]phenyl]-4-methylbenzenesulfonamide
- N-{2-[(3,4-dichloroanilino)methyl]phenyl}-4-chlorobenzenesulfonamide
- N-{2-[(3,4-dichloroanilino)methyl]phenyl}-4-nitrobenzenesulfonamide
Uniqueness
This compound is unique due to its specific combination of dichloroaniline and methylbenzenesulfonamide groups. This combination imparts distinct chemical properties, such as enhanced reactivity and stability, making it particularly valuable in various research and industrial applications.
特性
分子式 |
C20H18Cl2N2O2S |
|---|---|
分子量 |
421.3g/mol |
IUPAC名 |
N-[2-[(3,4-dichloroanilino)methyl]phenyl]-4-methylbenzenesulfonamide |
InChI |
InChI=1S/C20H18Cl2N2O2S/c1-14-6-9-17(10-7-14)27(25,26)24-20-5-3-2-4-15(20)13-23-16-8-11-18(21)19(22)12-16/h2-12,23-24H,13H2,1H3 |
InChIキー |
BCCVPFCODDCDPC-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC=C2CNC3=CC(=C(C=C3)Cl)Cl |
正規SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC=C2CNC3=CC(=C(C=C3)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![11-(2-naphthyl)-3-(2-thienyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B379239.png)
![1-[2-[2-[2-(2-Imino-3-propylbenzimidazol-1-yl)ethoxy]ethoxy]ethyl]-3-propylbenzimidazol-2-imine](/img/structure/B379240.png)






![2-{[3-(4-chlorophenyl)-5-(methylsulfanyl)-1H-1,2,4-triazol-1-yl]carbonyl}phenyl methyl ether](/img/structure/B379253.png)

![N-(4-{[3-(4-chlorophenyl)-5-(methylthio)-1H-1,2,4-triazol-1-yl]sulfonyl}phenyl)acetamide](/img/structure/B379256.png)



